4-Ethyl-3-fluorophenylboronic acid
Overview
Description
4-Ethyl-3-fluorophenylboronic acid is an organoboron compound with the molecular formula C8H10BFO2. It is a white to light yellow crystalline solid that is stable under standard conditions . This compound is part of the phenylboronic acid family, which is known for its versatility in organic synthesis and its role as a building block in various chemical reactions.
Mechanism of Action
Target of Action
The primary target of 4-Ethyl-3-fluorophenylboronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
This compound interacts with its targets through a process known as transmetalation . In this process, the boronic acid group in the compound transfers an organic group to the palladium catalyst . This is a key step in the SM cross-coupling reaction .
Biochemical Pathways
The SM cross-coupling reaction, in which this compound participates, is a part of a larger biochemical pathway involving the formation of carbon–carbon bonds . The downstream effects of this pathway include the synthesis of various organic compounds .
Pharmacokinetics
It’s known that the compound’s reactivity can be influenced by the rate of release of the boronic acid group .
Result of Action
The action of this compound results in the formation of new carbon–carbon bonds . This is a crucial step in the synthesis of various organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the rate of the SM cross-coupling reaction can be affected by the reaction conditions, such as temperature and pH .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethyl-3-fluorophenylboronic acid can be synthesized through several methods, with the Suzuki-Miyaura coupling reaction being one of the most common . This reaction involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base. The reaction typically occurs under mild conditions, making it a preferred method for synthesizing various boronic acids .
Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, utilizing advanced catalytic systems and efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-3-fluorophenylboronic acid undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form phenols or quinones under specific conditions.
Reduction: Reduction reactions can convert it into corresponding alcohols or alkanes.
Substitution: It participates in electrophilic and nucleophilic substitution reactions, often forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles are employed.
Major Products: The major products formed from these reactions include substituted phenylboronic acids, phenols, and various organic intermediates that are useful in further synthetic applications .
Scientific Research Applications
4-Ethyl-3-fluorophenylboronic acid is widely used in scientific research due to its unique properties:
Chemistry: It serves as a key reagent in the Suzuki-Miyaura coupling reaction, facilitating the formation of carbon-carbon bonds in complex organic molecules.
Biology: It is used in the synthesis of biologically active molecules, including enzyme inhibitors and pharmaceuticals.
Medicine: Its derivatives are explored for potential therapeutic applications, such as anticancer and antimicrobial agents.
Industry: It is utilized in the production of advanced materials, including polymers and electronic components.
Comparison with Similar Compounds
Comparison: 4-Ethyl-3-fluorophenylboronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Compared to its analogs, it offers different electronic and steric properties, making it suitable for specific synthetic applications .
Properties
IUPAC Name |
(4-ethyl-3-fluorophenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO2/c1-2-6-3-4-7(9(11)12)5-8(6)10/h3-5,11-12H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSKYKIKQGUYJSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)CC)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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